5-Amino-2-piperazin-1-ylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound consists of a benzene ring (benzoic acid) with an amino group (NH2) and a piperazine ring attached.
- Its systematic name is 5-amino-2-(1-piperazinyl)benzoic acid .
5-Amino-2-piperazin-1-ylbenzoic acid: is a chemical compound with the molecular formula . It belongs to the class of benzoic acid derivatives.
Preparation Methods
Synthetic Routes: The synthesis of 5-Amino-2-piperazin-1-ylbenzoic acid involves various methods, including condensation reactions or amidation of suitable precursors.
Reaction Conditions: Specific conditions depend on the chosen synthetic route, but typically involve refluxing the reactants in appropriate solvents.
Industrial Production: While there isn’t a widely recognized industrial method, research laboratories often prepare it for scientific investigations.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including
Common Reagents and Conditions: Ammonia, piperazine, and carboxylic acid derivatives are commonly used.
Major Products: The primary product is 5-Amino-2-piperazin-1-ylbenzoic acid itself.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: May have applications in drug discovery due to its structural features.
Industry: Limited industrial applications, but research continues.
Mechanism of Action
- The exact mechanism remains elusive, but it likely interacts with specific molecular targets or pathways due to its unique structure.
- Further studies are needed to elucidate its precise effects.
Comparison with Similar Compounds
Similar Compounds: Other piperazine-containing benzoic acids, such as 4-Amino-2-piperazin-1-ylbenzoic acid.
Uniqueness: Its specific arrangement of functional groups sets it apart from related compounds.
Properties
CAS No. |
168123-46-4 |
---|---|
Molecular Formula |
C11H15N3O2 |
Molecular Weight |
221.26 g/mol |
IUPAC Name |
5-amino-2-piperazin-1-ylbenzoic acid |
InChI |
InChI=1S/C11H15N3O2/c12-8-1-2-10(9(7-8)11(15)16)14-5-3-13-4-6-14/h1-2,7,13H,3-6,12H2,(H,15,16) |
InChI Key |
YUYHNSIYKATXEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.